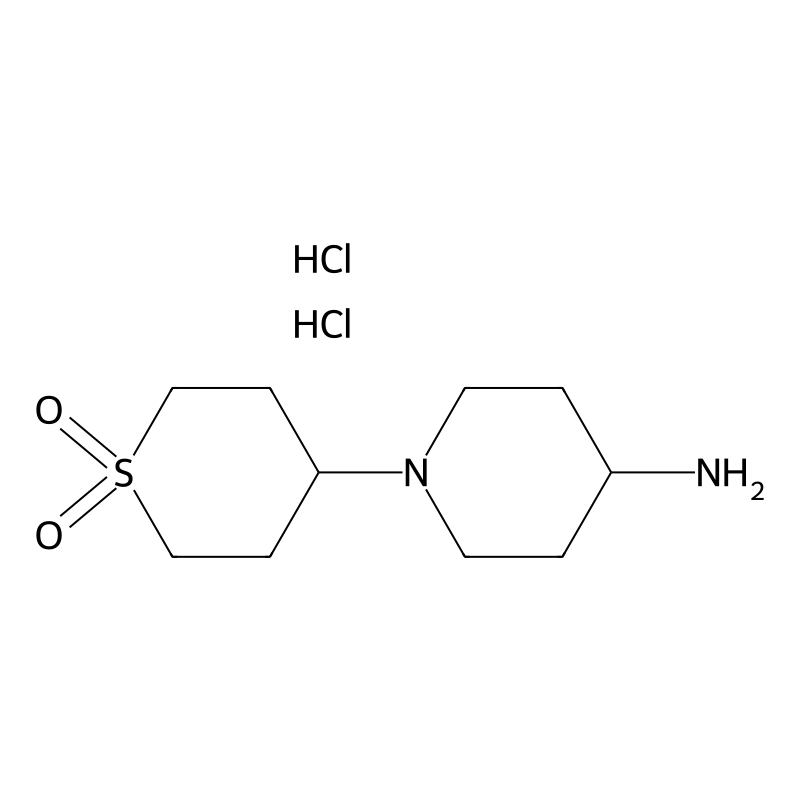1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-4-piperidinamine dihydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Availability: The chemical compound can be obtained from a few commercial suppliers, but no detailed information on its biological activity or potential applications is provided [].
- Research Gaps: Due to the lack of scientific literature on this specific molecule, it is difficult to determine if it has been explored for any particular therapeutic targets or mechanisms of action.
1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-4-piperidinamine dihydrochloride is a synthetic compound characterized by its unique structure, which incorporates a tetrahydro-2H-thiopyran moiety and a piperidinamine group. The presence of the 1,1-dioxide functionality contributes to its chemical reactivity and potential biological activity. This compound is of interest in medicinal chemistry due to its structural features, which may impart specific pharmacological properties.
Research indicates that compounds related to 1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-4-piperidinamine dihydrochloride exhibit significant biological activities. In particular, derivatives of thiopyran compounds have shown potential as anti-inflammatory agents and inhibitors of cystinyl aminopeptidase, which is involved in various physiological processes including inflammation and cancer progression . The biological profile of this compound suggests it may have therapeutic applications in treating inflammatory diseases and possibly other conditions.
The synthesis of 1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-4-piperidinamine dihydrochloride typically involves multi-step organic reactions. One common method includes the formation of the thiopyran ring through cyclization reactions involving appropriate precursors such as thioketones or thioaldehydes. Subsequent steps involve the introduction of the piperidinamine moiety through reductive amination or direct amine coupling reactions .
Example Synthesis Route:- Formation of Thiopyran: React a thioketone with a suitable nucleophile under acidic conditions to form the thiopyran structure.
- Piperidinamine Coupling: Introduce a piperidinamine via reductive amination with an aldehyde or ketone.
- Salt Formation: Convert the free base into dihydrochloride salt by treatment with hydrochloric acid.
The compound has potential applications in pharmaceutical research, particularly as a lead compound for developing new anti-inflammatory drugs or other therapeutic agents targeting specific pathways involved in disease processes. Its unique structure may also allow for modifications that could enhance its efficacy or selectivity against particular biological targets.
Interaction studies involving this compound often focus on its binding affinity to specific enzymes or receptors relevant to disease mechanisms. Preliminary studies suggest that compounds with similar structures can inhibit kinase activity and modulate inflammatory pathways . Further investigations are necessary to elucidate the exact mechanisms of action and potential off-target effects.
Several compounds share structural similarities with 1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-4-piperidinamine dihydrochloride, including:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide | Contains a thiopyran ring with dioxo functionality | Anti-inflammatory properties |
| 4-Piperidinamine derivatives | Varying substituents on piperidine | Kinase inhibitors |
| Pyrrolo[2,3-b]pyridine compounds | Heterocyclic structure with nitrogen atoms | Potential anti-cancer activity |
Uniqueness
The uniqueness of 1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-4-piperidinamine dihydrochloride lies in its specific combination of a dioxo-tetrahydrothiopyran moiety with a piperidinamine structure, which may provide distinct pharmacological properties not found in other similar compounds. This structural combination could result in unique interactions with biological targets that are different from those mediated by other known inhibitors or therapeutic agents.
Further research into this compound's properties will help clarify its potential role in drug development and therapeutic applications.








